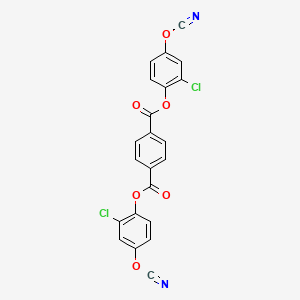
Bis(2-chloro-4-cyanatophenyl) benzene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-chloro-4-cyanatophenyl) benzene-1,4-dicarboxylate: is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of two 2-chloro-4-cyanatophenyl groups attached to a benzene-1,4-dicarboxylate core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-chloro-4-cyanatophenyl) benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 2-chloro-4-cyanatophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
化学反应分析
Types of Reactions
Bis(2-chloro-4-cyanatophenyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chloro or cyano groups.
科学研究应用
Bis(2-chloro-4-cyanatophenyl) benzene-1,4-dicarboxylate has several scientific research applications, including:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and liquid crystals, due to its rigid aromatic structure and functional groups.
Chemistry: The compound is used in various organic synthesis reactions to create novel molecules with unique properties.
Biology: It can be employed in biochemical studies to investigate the interactions of aromatic esters with biological macromolecules.
作用机制
The mechanism of action of bis(2-chloro-4-cyanatophenyl) benzene-1,4-dicarboxylate depends on its specific application. In materials science, its rigid aromatic structure contributes to the stability and performance of the resulting materials. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and lead to desired therapeutic effects.
相似化合物的比较
Similar Compounds
- Bis(2-chloro-4-nitrophenyl) benzene-1,4-dicarboxylate
- Bis(2-chloro-4-aminophenyl) benzene-1,4-dicarboxylate
- Bis(2-chloro-4-methoxyphenyl) benzene-1,4-dicarboxylate
Uniqueness
Bis(2-chloro-4-cyanatophenyl) benzene-1,4-dicarboxylate is unique due to the presence of both chloro and cyano groups on the aromatic rings. This combination of functional groups imparts distinct chemical reactivity and properties to the compound, making it suitable for specific applications that other similar compounds may not be able to achieve. For example, the cyano group can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization.
属性
CAS 编号 |
137964-15-9 |
|---|---|
分子式 |
C22H10Cl2N2O6 |
分子量 |
469.2 g/mol |
IUPAC 名称 |
bis(2-chloro-4-cyanatophenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H10Cl2N2O6/c23-17-9-15(29-11-25)5-7-19(17)31-21(27)13-1-2-14(4-3-13)22(28)32-20-8-6-16(30-12-26)10-18(20)24/h1-10H |
InChI 键 |
QMQIGQVYNPHCDF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)OC#N)Cl)C(=O)OC3=C(C=C(C=C3)OC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


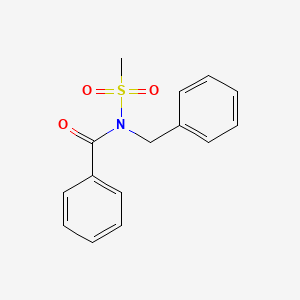
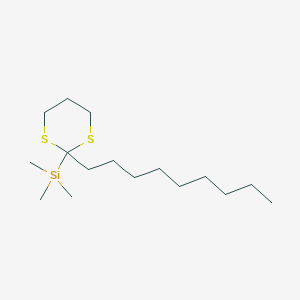
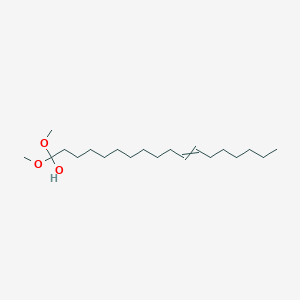

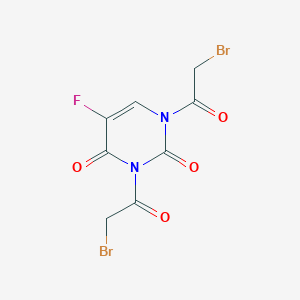
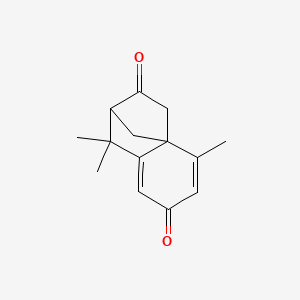
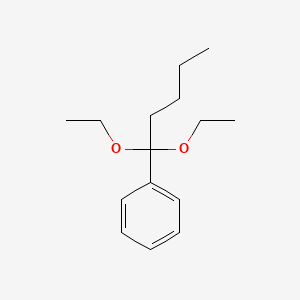
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)
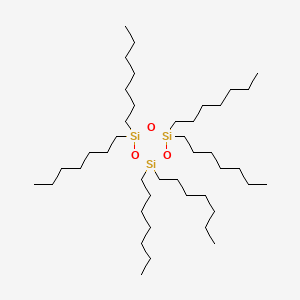
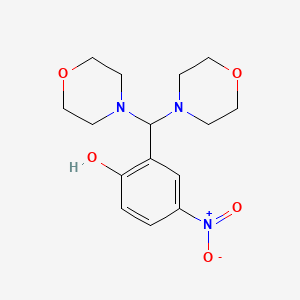
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
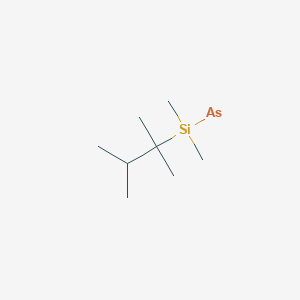
![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)

